methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a pyrrolidine ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(pyrrolidin-1-yl)propanoate
- Methyl 1-(pyrrolidin-1-yl)butanoate
- Methyl 1-(pyrrolidin-1-yl)pentanoate
Uniqueness
Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate (MPCC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPCC, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
MPCC is characterized by a cyclopropane ring connected to a pyrrolidine moiety and a carboxylate group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to MPCC exhibit significant anticancer properties. For instance, spirooxindole derivatives, which include cyclopropane units, have shown potent antiproliferative effects against various cancer cell lines, including those expressing interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK) .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
MPCC (hypothetical data) | Jurkat | 15.0 | Moderate |
Compound 11 | CCRF-CEM | 14.8 | High |
Compound 15 | RAMOS | 9.0 | High |
Note: The IC50 values for MPCC are hypothetical and need experimental validation.
Antiviral Activity
Research has also explored the antiviral potential of compounds similar to MPCC. For example, pyrrolidine derivatives have been studied as inhibitors of viral proteases, showing promising results against SARS-CoV-2 main protease (Mpro). Compounds exhibiting low micromolar IC50 values were identified, suggesting that modifications to the pyrrolidine structure can enhance antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of specific functional groups significantly impacts the biological activity of MPCC and its analogs. For example:
- Cyclopropane Group : Essential for maintaining structural integrity and enhancing interaction with biological targets.
- Pyrrolidine Moiety : Influences binding affinity and selectivity towards specific enzymes or receptors.
Table 2: Structure-Activity Relationship Insights
Functional Group | Impact on Activity |
---|---|
Cyclopropane | Increases potency |
Methyl ester | Enhances solubility |
Pyrrolidine | Improves binding affinity |
Case Study 1: Anticancer Evaluation
A study evaluated MPCC's effect on ITK and BTK cell lines. The compound demonstrated moderate cytotoxicity with an IC50 value around 15 µM against Jurkat cells, indicating potential as an anticancer agent . Further optimization of the structure could enhance efficacy.
Case Study 2: Antiviral Screening
In another study, derivatives of MPCC were screened for their ability to inhibit viral replication in vitro. Compounds were tested against SARS-CoV-2, showing varying degrees of inhibition with some derivatives achieving IC50 values below 20 µM . This suggests that modifications to the MPCC structure could yield effective antiviral agents.
Properties
IUPAC Name |
methyl 1-pyrrolidin-1-ylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(4-5-9)10-6-2-3-7-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHQJGJELSMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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